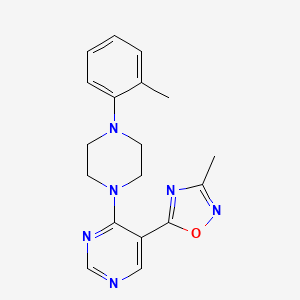
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and an oxadiazole ring, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the synthesis of the piperazine derivative. This can be achieved by reacting o-toluidine with piperazine in the presence of a suitable catalyst under reflux conditions.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions.
Oxadiazole Ring Formation: The final step involves the cyclization to form the oxadiazole ring. This can be achieved by reacting the intermediate compound with a nitrile oxide precursor under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent and a modulator of neurological pathways.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(o-Tolyl)piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the piperazine and pyrimidine rings.
Uniqueness
3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-5-[4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-5-3-4-6-16(13)23-7-9-24(10-8-23)17-15(11-19-12-20-17)18-21-14(2)22-25-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHYQJURROQSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


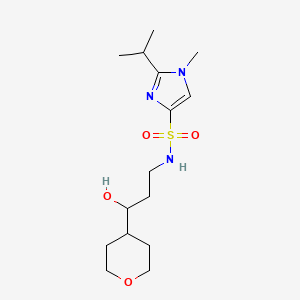

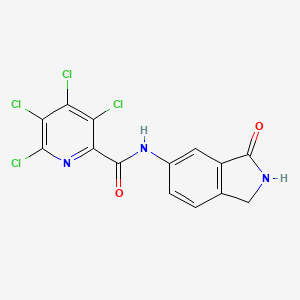
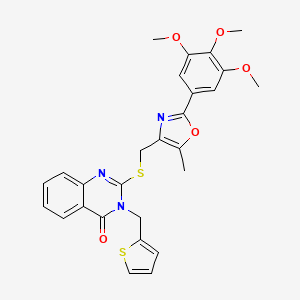
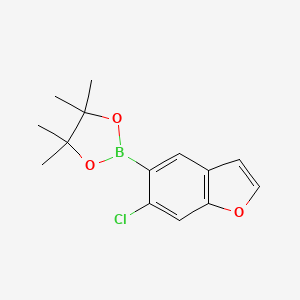
![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)
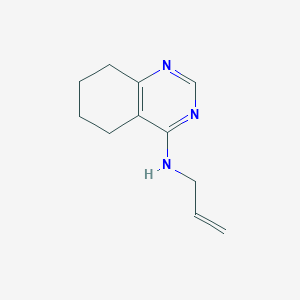
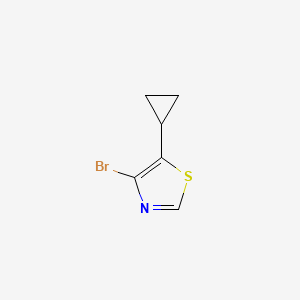
![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)
![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
